N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 851131-24-3
VCID: VC7242286
Molecular Formula: C18H16ClN3OS
Molecular Weight: 357.86
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of similar thioacetamide compounds typically involves the reaction of an imidazole derivative with a thioacetamide precursor. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Potential Biological ActivitiesCompounds with similar structures have been investigated for various biological activities, including antimicrobial and anticancer properties. The imidazole ring and thioacetamide group are crucial for binding affinity and specificity.
Analytical Techniques for CharacterizationCharacterization of the compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
Future Research DirectionsFurther studies are necessary to determine the specific physical constants, such as boiling point and solubility, and to elucidate the precise mechanism of action for this compound. Experimental studies, including in vitro and in vivo assays, would be required to fully understand its biological effects. Given the lack of specific data on N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, the information provided is based on general principles and similar compounds. Detailed research findings would require direct experimentation and analysis of this specific compound. |
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CAS No. | 851131-24-3 | ||||||||||||||||||||
Product Name | N-(3-chlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | ||||||||||||||||||||
Molecular Formula | C18H16ClN3OS | ||||||||||||||||||||
Molecular Weight | 357.86 | ||||||||||||||||||||
IUPAC Name | N-(3-chlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C18H16ClN3OS/c1-13-4-2-7-16(10-13)22-9-8-20-18(22)24-12-17(23)21-15-6-3-5-14(19)11-15/h2-11H,12H2,1H3,(H,21,23) | ||||||||||||||||||||
Standard InChIKey | DCCTUYHCVFERRR-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl | ||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||
PubChem Compound | 5190522 | ||||||||||||||||||||
Last Modified | Aug 19 2023 |
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